![molecular formula C8H13NO2 B11763384 Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
Methyl 2-azaspiro[3.3]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold is known for its rigidity and ability to provide a distinct three-dimensional shape, which can be advantageous in drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
2-Azetidinecarboxylic acid: A smaller ring system with comparable rigidity.
2,4-Methanoproline: A natural amino acid with a rigid, spirocyclic structure.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-5-carboxylate is unique due to its specific spirocyclic scaffold, which provides distinct three-dimensional properties. This uniqueness makes it valuable in drug design, as it can offer improved binding affinity and selectivity compared to other compounds .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
WEPXAAPNSPNNTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC12CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)


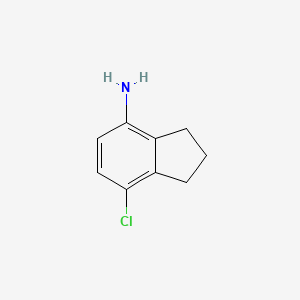
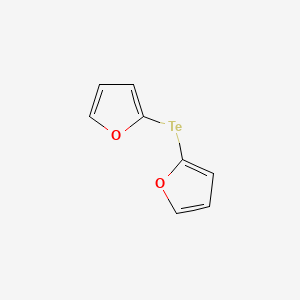
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
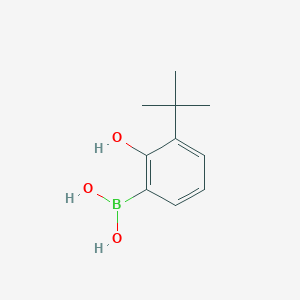
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
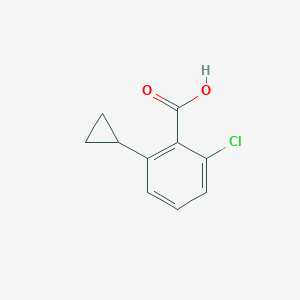
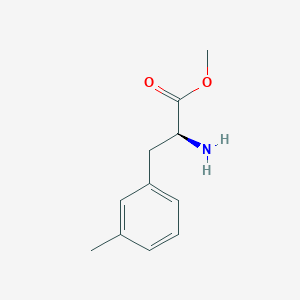
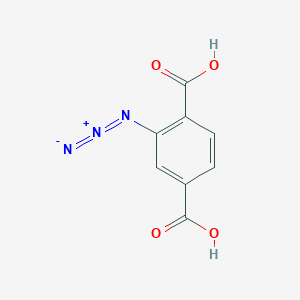
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
